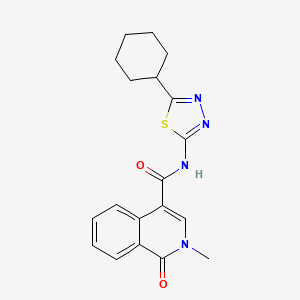

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group at position 5 and linked via a carboxamide bridge to a 2-methyl-1-oxo-1,2-dihydroisoquinoline moiety.

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-23-11-15(13-9-5-6-10-14(13)18(23)25)16(24)20-19-22-21-17(26-19)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDOZVAEYFRMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The isoquinoline carboxamide moiety is then introduced through a series of reactions, including acylation and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (CAS: 763099-55-4)

This compound shares a thiadiazole-carboxamide-phthalazine backbone but substitutes cyclohexyl with cyclopropyl. Key differences include:

- Molecular weight : 313.34 g/mol (cyclopropyl) vs. higher for the cyclohexyl variant (estimated ~355 g/mol).

- Lipophilicity : The cyclopropyl analogue has an XLogP3 of 1.3, while the cyclohexyl group in the target compound likely increases hydrophobicity (XLogP3 >2).

- Hydrogen bonding: Both have 2 H-bond donors and 6 acceptors, but the cyclohexyl group may sterically hinder interactions .

2.1.2 2-Substituted Thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles

These derivatives replace the cyclohexyl group with aryl-thioether moieties (e.g., 3,4,5-trimethoxyphenyl). In vitro testing against cancer cell lines (PC3 and BGC-823) showed moderate activity (e.g., compound 8e : 55.71% inhibition at 5 μM). The cyclohexyl group in the target compound may improve metabolic stability compared to aryl-thioethers .

2.1.3 N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides Thiazole-based analogues (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) exhibit structural similarities but differ in heterocycle core (thiazole vs. thiadiazole).

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H19N3O2S

- Molecular Weight : 341.42736 g/mol

- CAS Number : [To be confirmed]

Pharmacological Activities

The compound has been studied for various biological activities, including:

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against several human cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The mechanism was linked to the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial activity. A study reported that certain thiadiazole-based compounds exhibited enhanced antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics like vancomycin .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. These studies suggest that such compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiadiazole derivatives. Modifications in the cyclohexyl ring and carboxamide group can significantly influence the potency and selectivity of these compounds against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Cyclohexyl substitution | Increased lipophilicity and potential for enhanced cell membrane penetration |

| Carboxamide group | Essential for maintaining biological activity; variations can lead to different pharmacological profiles |

Case Studies

- Anticancer Study : A library of thiadiazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. Among them, several compounds showed significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range .

- Antimicrobial Evaluation : A recent evaluation of a series of thiadiazole derivatives revealed that one compound exhibited an MIC of 0.25 μg/mL against MRSA strains, outperforming traditional antibiotics in terms of potency .

Q & A

Q. What are the key considerations for synthesizing N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide with high purity?

Answer: The synthesis requires multi-step reactions involving:

Formation of the thiadiazole core via cyclization of thiocarbazides or isothiocyanates under reflux conditions (e.g., acetonitrile, 1–3 minutes) .

Acylation or carboxamide coupling to introduce the isoquinoline moiety, optimized with solvents like DMF and catalysts such as triethylamine .

Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Critical parameters include temperature control (±2°C), solvent polarity, and reaction time to avoid side products like sulfurs or uncyclized intermediates . Post-synthesis characterization via H/C NMR and HRMS is mandatory .

Q. How should researchers characterize the structural integrity of this compound?

Answer:

- Spectroscopic methods :

- H NMR: Confirm cyclohexyl protons (δ 1.2–2.1 ppm) and isoquinoline aromatic signals (δ 7.5–8.3 ppm) .

- C NMR: Identify carbonyl carbons (δ 165–175 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 452.12) and rule out impurities .

- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects of the thiadiazole-isoquinoline junction .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against enzyme targets?

Answer:

- Molecular docking : Use software (AutoDock Vina) to model interactions with kinases (e.g., GSK-3β) or cytochrome P450 isoforms. Prioritize hydrogen bonding between the carboxamide group and catalytic residues (e.g., Asp200 in GSK-3β) .

- Enzyme inhibition assays :

- Measure IC values via fluorogenic substrates (e.g., 7-amido-4-methylcoumarin for proteases) .

- Compare kinetics (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition .

- Cellular thermal shift assays (CETSA) to validate target engagement in live cells .

Q. What strategies are effective in resolving contradictions in reported biological activity data?

Answer:

- Systematic bioactivity profiling :

- Test the compound across standardized cell lines (e.g., NCI-60 panel) with controls for batch variability .

- Validate antimicrobial activity using CLSI guidelines (e.g., MIC values against S. aureus ATCC 25923) to minimize protocol-driven discrepancies .

- SAR analysis : Compare analogs (e.g., replacing cyclohexyl with phenyl groups) to isolate structural determinants of activity .

- Meta-analysis : Cross-reference data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers .

Q. How can researchers optimize this compound for improved pharmacokinetics without compromising activity?

Answer:

- LogP adjustments : Introduce polar substituents (e.g., hydroxyl or amine groups) on the cyclohexyl ring to enhance solubility, monitored via shake-flask assays .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., thiadiazole ring oxidation). Stabilize via deuteration or fluorination .

- Plasma protein binding : Use equilibrium dialysis to measure % bound; aim for <90% to ensure free fraction availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.